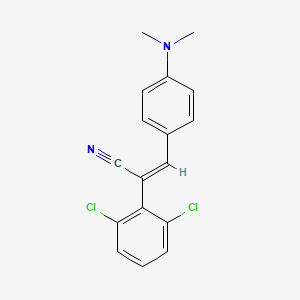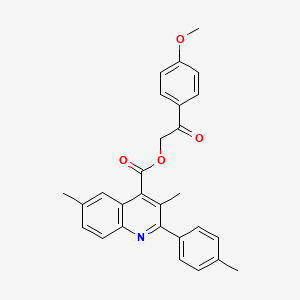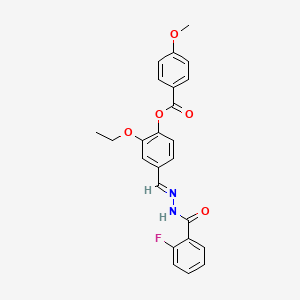
Ethyl 4-(4-bromophenyl)-1-(4-methoxy-4-oxobutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SW02 is a potent activator of the ATPase activity of heat shock protein 70 (Hsp70). It has an effective concentration (EC50) of 150 micromolar. This compound is known to lead to the accumulation of both total tau and phosphorylated tau (pTau), making it a significant molecule in the study of neurodegenerative diseases such as Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of SW02 involves the reaction of 4-bromophenyl with ethoxycarbonyl and dihydropyrimidine derivatives. The reaction conditions typically include the use of dimethyl sulfoxide (DMSO) as a solvent, with the compound being soluble up to 20 milligrams per milliliter in DMSO .
Industrial Production Methods: Industrial production methods for SW02 are not extensively documented.
Analyse Des Réactions Chimiques
Types of Reactions: SW02 primarily undergoes substitution reactions due to the presence of bromine in its structure. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving SW02 include DMSO, ethoxycarbonyl, and dihydropyrimidine derivatives. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal yields .
Major Products Formed: The major products formed from the reactions involving SW02 include various substituted derivatives that retain the core structure of the compound. These derivatives are often used in further studies to explore the biological activities of SW02 .
Applications De Recherche Scientifique
SW02 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study the activation of ATPase activity. In biology, SW02 is utilized to investigate the role of Hsp70 in protein folding and stability. In medicine, it is significant in the study of neurodegenerative diseases like Alzheimer’s disease, where it helps in understanding the accumulation of tau proteins. Industrially, SW02 is used in the development of new therapeutic agents targeting protein misfolding diseases .
Mécanisme D'action
SW02 exerts its effects by specifically activating the ATPase activity of Hsp70. This activation leads to an increase in the stability and accumulation of tau proteins. The molecular targets of SW02 include the ATPase domain of Hsp70, which is crucial for its chaperone activity. The pathways involved in the mechanism of action of SW02 include the heat shock response pathway and the protein folding pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to SW02 include other Hsp70 activators such as YM-1 and BGP-15. These compounds also target the ATPase activity of Hsp70 but differ in their chemical structures and specific activities .
Uniqueness of SW02: What sets SW02 apart from other similar compounds is its high specificity and potency in activating Hsp70. Its ability to lead to the accumulation of both total tau and phosphorylated tau makes it a unique tool in the study of neurodegenerative diseases. Additionally, SW02’s relatively high solubility in DMSO and its stability under various storage conditions further enhance its utility in research .
Propriétés
Numéro CAS |
1010820-68-4 |
|---|---|
Formule moléculaire |
C19H23BrN2O5 |
Poids moléculaire |
439.3 g/mol |
Nom IUPAC |
ethyl 6-(4-bromophenyl)-3-(4-methoxy-4-oxobutyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23BrN2O5/c1-4-27-18(24)16-12(2)22(11-5-6-15(23)26-3)19(25)21-17(16)13-7-9-14(20)10-8-13/h7-10,17H,4-6,11H2,1-3H3,(H,21,25) |
Clé InChI |
YFZRMRYVWWUQME-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=C(C=C2)Br)CCCC(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)

![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)
![1-{(E)-[(2Z)-(4-phenyl-1,3-thiazol-2(3H)-ylidene)hydrazinylidene]methyl}naphthalen-2-ol hydrobromide](/img/structure/B12040014.png)


![Benzyl {[1,3-dimethyl-7-(2-methyl-2-propenyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]sulfanyl}acetate](/img/structure/B12040058.png)

![methyl 4-[(E)-{2-[(4-benzylpiperazin-1-yl)acetyl]hydrazinylidene}methyl]benzoate](/img/structure/B12040063.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12040066.png)



